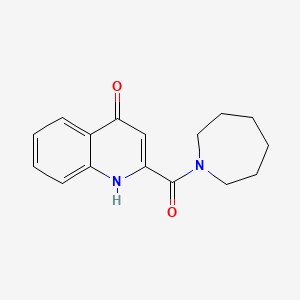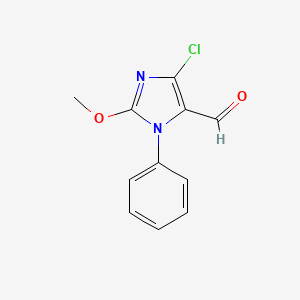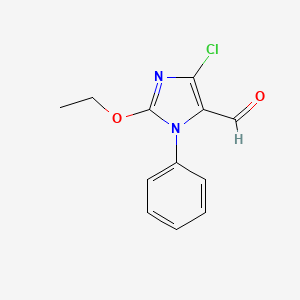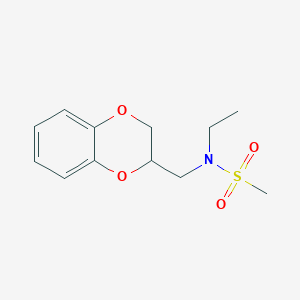
2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone, also known as BPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPE is a synthetic compound that belongs to the class of benzoxazoles and is known to have various biological activities.
作用机制
The mechanism of action of 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone is not well understood. However, it is believed that 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone exerts its effects by modulating the activity of various signaling pathways in the brain. 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has been shown to have various biochemical and physiological effects. 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has been shown to increase the levels of antioxidant enzymes in the brain, which can protect against oxidative stress. 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has also been shown to reduce the levels of pro-inflammatory cytokines in the brain, which can reduce inflammation. In addition, 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has several advantages and limitations for lab experiments. One of the advantages of 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone is that it is a synthetic compound that can be easily synthesized in the lab. 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone is also stable and can be stored for long periods of time. However, one of the limitations of 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for the study of 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone. One direction is to further investigate its mechanism of action and signaling pathways involved. Another direction is to study the effects of 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone in different animal models of neurodegenerative diseases. It will also be interesting to study the effects of 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone in human clinical trials to determine its potential therapeutic applications. Additionally, the development of new synthetic methods for 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone could lead to the discovery of more potent analogs with improved biological activities.
Conclusion:
In conclusion, 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone, or 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has been shown to have neuroprotective and anti-inflammatory effects, and can improve cognitive function and memory in animal models. Although its mechanism of action is not well understood, 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has several advantages for lab experiments and has several future directions for study.
合成方法
2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone is a synthetic compound that can be synthesized using a variety of methods. One of the most common methods for synthesizing 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone is the reaction of 3-aminobenzoic acid with 4-methoxypiperidine in the presence of thionyl chloride. This reaction results in the formation of 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone. Other methods for synthesizing 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone include the reaction of 3-aminobenzoic acid with 4-methoxy-1-(3-nitrophenyl)piperidine in the presence of triethylamine.
科学研究应用
2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has been widely studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone is in the field of neuroscience. 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has been shown to have neuroprotective effects and can protect against neuronal damage caused by oxidative stress. 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has also been shown to have anti-inflammatory effects and can reduce inflammation in the brain, which is a common cause of neurodegenerative diseases.
属性
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-19-11-6-8-17(9-7-11)15(18)10-13-12-4-2-3-5-14(12)20-16-13/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POECVYKWMACAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)CC2=NOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

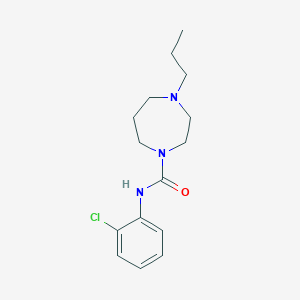
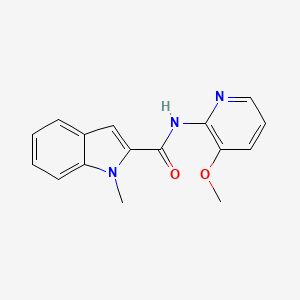
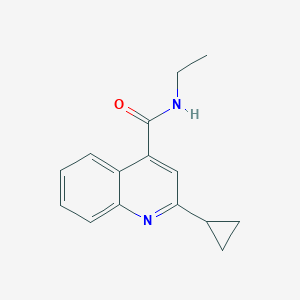
![[4-(3-Chloropyridin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7528669.png)
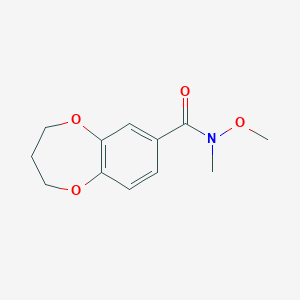
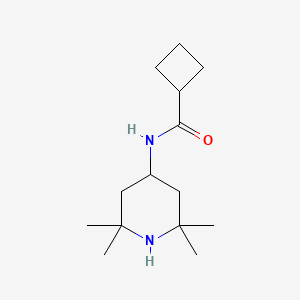
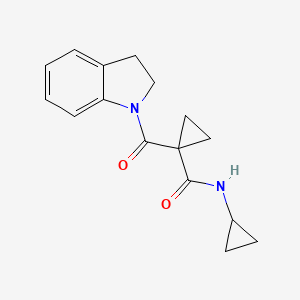
![5-[3-(trifluoromethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7528705.png)
![2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7528710.png)

